molecular formula C10H8ClF3O3 B2814727 3-[3-Chloro-4-(trifluoromethoxy)phenyl]propanoic acid CAS No. 1261873-29-3

3-[3-Chloro-4-(trifluoromethoxy)phenyl]propanoic acid

Cat. No. B2814727
CAS RN: 1261873-29-3
M. Wt: 268.62
InChI Key: PYQMOZXFIZWXJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-Chloro-4-(trifluoromethoxy)phenyl]propanoic acid is a chemical compound with the CAS Number: 916420-75-2 . It has a molecular weight of 268.62 . The IUPAC name for this compound is 3-[4-chloro-3-(trifluoromethoxy)phenyl]propanoic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H8ClF3O3/c11-7-3-1-6(2-4-9(15)16)5-8(7)17-10(12,13)14/h1,3,5H,2,4H2,(H,15,16) . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a boiling point of 79-82 degrees . It is a solid at ambient temperature .

Scientific Research Applications

Synthetic Applications and Building Blocks for Materials

3-[3-Chloro-4-(trifluoromethoxy)phenyl]propanoic acid and its related compounds have been explored for their potential as building blocks in material science, particularly in the synthesis of polybenzoxazines and polymers. Phloretic acid, which shares structural similarities, has been used as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation, offering an eco-friendly alternative to phenol. This approach allows for the synthesis of almost 100% bio-based benzoxazine end-capped molecules, leading to materials with suitable thermal and thermo-mechanical properties for a wide range of applications, showcasing the compound's potential in material synthesis and application versatility (Acerina Trejo-Machin et al., 2017).

Enantioselective Synthesis

The compound has also been a subject of study in asymmetric synthesis, particularly in producing chiral intermediates for antidepressant drugs. One study demonstrates the use of Saccharomyces cerevisiae reductase to achieve high enantioselectivity in the synthesis of (S)-3-chloro-1-phenyl-1-propanol, a structurally related compound. This approach highlights the potential of using biocatalysis for achieving enantiomerically pure substances, indicating a broader application in pharmaceutical synthesis (Y. Choi et al., 2010).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P271, P261, and P280 .

properties

IUPAC Name

3-[3-chloro-4-(trifluoromethoxy)phenyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClF3O3/c11-7-5-6(2-4-9(15)16)1-3-8(7)17-10(12,13)14/h1,3,5H,2,4H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYQMOZXFIZWXJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCC(=O)O)Cl)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClF3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.